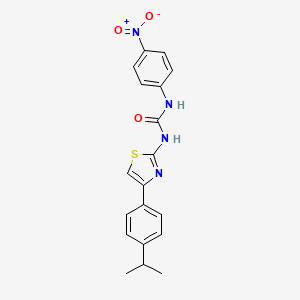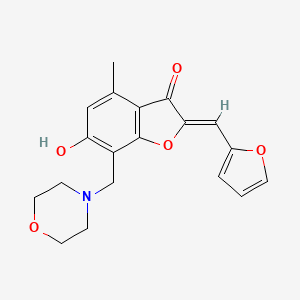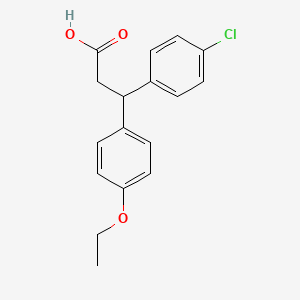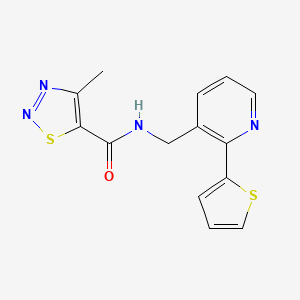![molecular formula C14H19NO2 B2764050 N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide CAS No. 2361657-83-0](/img/structure/B2764050.png)
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the biosynthesis of 20-HETE, which is a potent vasoconstrictor and mitogen. HET0016 has been shown to have potential therapeutic applications in various diseases such as hypertension, cancer, and stroke.
Mécanisme D'action
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and mitogen that is involved in various physiological processes such as blood pressure regulation, angiogenesis, and tumor growth. By inhibiting the production of 20-HETE, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can exert its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide inhibits the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces brain damage by inhibiting the production of 20-HETE. N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthase, which allows for the specific inhibition of 20-HETE production. It has also been shown to have low toxicity and good bioavailability. However, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has some limitations as a research tool. It has limited solubility in aqueous solutions, which can affect its bioavailability. It also has a short half-life in vivo, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several potential future directions for research on N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide in other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide.
Méthodes De Synthèse
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can be synthesized by the condensation of 2,4,6-trimethylphenylacetic acid with 2-aminoethanol followed by the reaction with acryloyl chloride. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE.
Propriétés
IUPAC Name |
N-[2-hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(17)15-12(8-16)14-10(3)6-9(2)7-11(14)4/h5-7,12,16H,1,8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWVIWFSBOVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)

![1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763978.png)

![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)
![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)
![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)
![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)